molecular formula C15H14N4O2 B4647170 ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4647170
M. Wt: 282.30 g/mol
InChI Key: IEPLPTOIUVJXEO-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate hydrazonoyl chlorides with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and chemical reactivity. This compound is unique due to its specific substitution pattern, which contributes to its distinct pharmacological profile .

Properties

IUPAC Name

ethyl 2-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-3-21-14(20)12-9-16-15-17-10(2)18-19(15)13(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPLPTOIUVJXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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